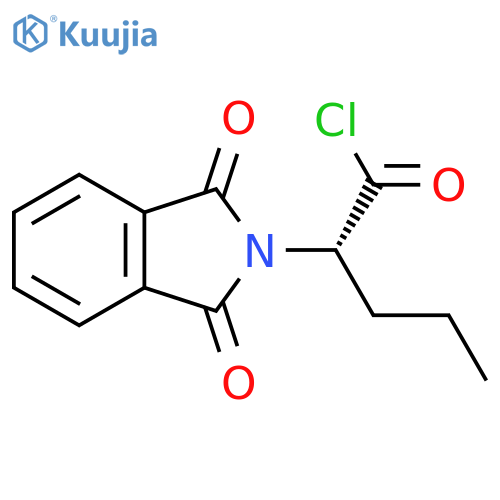Cas no 908129-46-4 ((S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride)

908129-46-4 structure
商品名:(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride 化学的及び物理的性質
名前と識別子
-
- 908129-46-4
- (2S)-2-(1,3-DIOXOISOINDOL-2-YL)PENTANOYL CHLORIDE
- (S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride
- 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo-α-propyl-, (αS)-
-
- インチ: 1S/C13H12ClNO3/c1-2-5-10(11(14)16)15-12(17)8-6-3-4-7-9(8)13(15)18/h3-4,6-7,10H,2,5H2,1H3/t10-/m0/s1
- InChIKey: WPJKVPZQKIFYNA-JTQLQIEISA-N
- ほほえんだ: ClC([C@H](CCC)N1C(C2C=CC=CC=2C1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 265.0505709g/mol
- どういたいしつりょう: 265.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.354±0.06 g/cm3(Predicted)
- ふってん: 372.5±25.0 °C(Predicted)
- 酸性度係数(pKa): -2.51±0.20(Predicted)
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D496475-1mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride |
908129-46-4 | 1mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D496475-2mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride |
908129-46-4 | 2mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D496475-10mg |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride |
908129-46-4 | 10mg |
$ 80.00 | 2022-06-05 |
(S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
908129-46-4 ((S)-2-(1,3-Dioxo-1,3-Dihydro-isoindol-2-yl)-pentanoyl chloride) 関連製品
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
